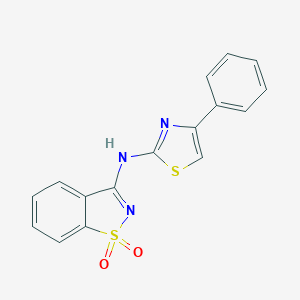![molecular formula C17H14N2 B277677 4-[2-(1-Isoquinolinyl)vinyl]phenylamine](/img/structure/B277677.png)
4-[2-(1-Isoquinolinyl)vinyl]phenylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-(1-Isoquinolinyl)vinyl]phenylamine, also known as IQV, is a chemical compound that has been studied for its potential use in scientific research. This compound is a derivative of phenylamine and has been found to have interesting biochemical and physiological effects.
Mecanismo De Acción
4-[2-(1-Isoquinolinyl)vinyl]phenylamine acts as a competitive antagonist for GPCRs, specifically the dopamine D2 receptor. It binds to the receptor and prevents dopamine from binding, thus blocking downstream signaling pathways. This mechanism of action has been studied in the context of Parkinson's disease, as dopamine signaling is disrupted in this condition.
Biochemical and Physiological Effects:
Studies have shown that 4-[2-(1-Isoquinolinyl)vinyl]phenylamine can induce apoptosis, or programmed cell death, in cancer cells. It has also been found to have anti-inflammatory effects, potentially making it a useful tool for studying inflammatory diseases. Additionally, 4-[2-(1-Isoquinolinyl)vinyl]phenylamine has been shown to modulate the release of neurotransmitters such as dopamine, serotonin, and norepinephrine, making it a potential tool for studying neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-[2-(1-Isoquinolinyl)vinyl]phenylamine in lab experiments is its high selectivity for dopamine D2 receptors. Additionally, its fluorescent properties make it a useful tool for studying protein conformational changes. However, one limitation is that it has a relatively short half-life, making it difficult to use in long-term experiments.
Direcciones Futuras
There are several potential future directions for research on 4-[2-(1-Isoquinolinyl)vinyl]phenylamine. One area of interest is its potential use in the development of new drugs targeting GPCRs. Additionally, 4-[2-(1-Isoquinolinyl)vinyl]phenylamine could be further studied for its potential use in the treatment of neurological disorders such as Parkinson's disease. Finally, researchers could investigate the use of 4-[2-(1-Isoquinolinyl)vinyl]phenylamine as a fluorescent probe for detecting protein conformational changes in other biological systems.
Métodos De Síntesis
4-[2-(1-Isoquinolinyl)vinyl]phenylamine can be synthesized through a multistep process involving the reaction of 2-bromo-1-phenylethanone with isoquinoline and subsequent reduction with lithium aluminum hydride. The final product is obtained through a Suzuki coupling reaction between 4-bromo-2-(1-isoquinolinyl)vinylbenzene and phenylboronic acid.
Aplicaciones Científicas De Investigación
4-[2-(1-Isoquinolinyl)vinyl]phenylamine has been studied for its potential use as a fluorescent probe for detecting protein conformational changes. It has also been used as a ligand for studying the binding properties of G protein-coupled receptors (GPCRs). Additionally, 4-[2-(1-Isoquinolinyl)vinyl]phenylamine has been investigated for its potential use in the development of new drugs targeting GPCRs.
Propiedades
Fórmula molecular |
C17H14N2 |
|---|---|
Peso molecular |
246.31 g/mol |
Nombre IUPAC |
4-[(Z)-2-isoquinolin-1-ylethenyl]aniline |
InChI |
InChI=1S/C17H14N2/c18-15-8-5-13(6-9-15)7-10-17-16-4-2-1-3-14(16)11-12-19-17/h1-12H,18H2/b10-7- |
Clave InChI |
WFGNRFAHLMFGJZ-YFHOEESVSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C=CN=C2/C=C\C3=CC=C(C=C3)N |
SMILES |
C1=CC=C2C(=C1)C=CN=C2C=CC3=CC=C(C=C3)N |
SMILES canónico |
C1=CC=C2C(=C1)C=CN=C2C=CC3=CC=C(C=C3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-Amino-7-[3-(benzyloxy)-4-methoxyphenyl]-2-methyl-3,7-dihydropyrano[2,3-d]imidazole-6-carbonitrile](/img/structure/B277598.png)
![3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-1-benzyl-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B277599.png)
![5-bromo-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B277601.png)
![1-(1,3-benzodioxol-5-ylmethyl)-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B277603.png)
![3-hydroxy-3-[2-oxo-2-(pyridin-3-yl)ethyl]-1-(3-phenylpropyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B277605.png)
![5-bromo-3-[2-(2,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B277608.png)
![3-[2-(3,5-dimethyl-1H-pyrazol-4-yl)-2-oxoethyl]-3-hydroxy-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B277612.png)
![1-butyl-3-[2-(4-chlorophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B277615.png)
![5-bromo-1-butyl-3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B277616.png)
![5-bromo-3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B277618.png)
![1-benzyl-5-chloro-3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B277619.png)

![5-bromo-1-ethyl-3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B277621.png)